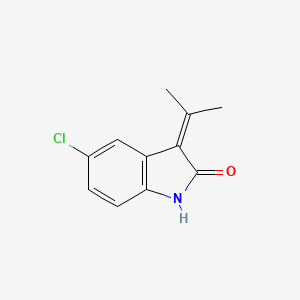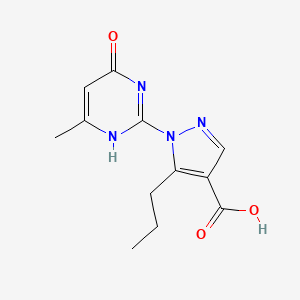
1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other physicochemical properties can be accessed through the PubChem database.
Preparation Methods
Reagents and Conditions: The use of specific reagents such as organic solvents, catalysts, and temperature control to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound
Chemical Reactions Analysis
Compound “1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Compound “1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes
Mechanism of Action
The mechanism of action of compound “1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Compound “1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications. Examples of similar compounds include those with similar molecular frameworks or pharmacological activities .
By understanding the detailed aspects of compound “this compound,” researchers can explore its potential in various scientific and industrial applications
Properties
IUPAC Name |
1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-4-9-8(11(18)19)6-13-16(9)12-14-7(2)5-10(17)15-12/h5-6H,3-4H2,1-2H3,(H,18,19)(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPRTVPEQKDJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC(=O)C=C(N2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=NN1C2=NC(=O)C=C(N2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
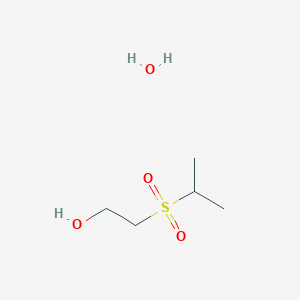
![[2-(propylthio)ethyl]amine hydrochloride](/img/structure/B7886135.png)
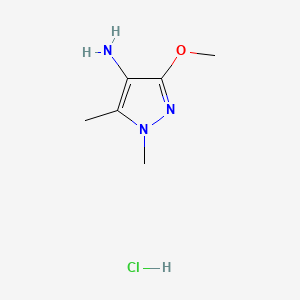
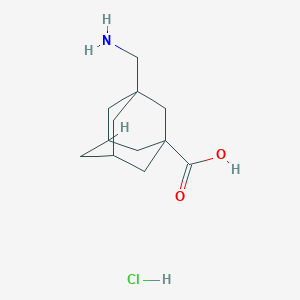
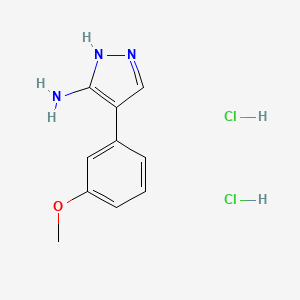
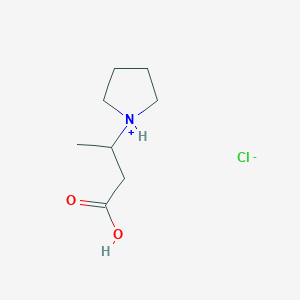
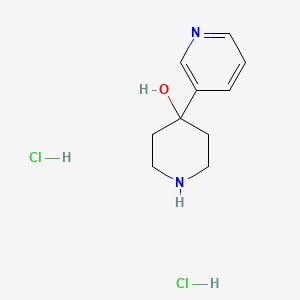
![3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B7886179.png)

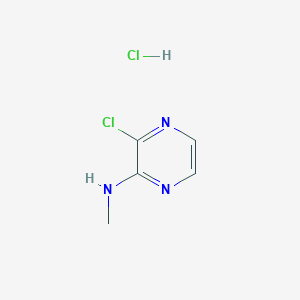
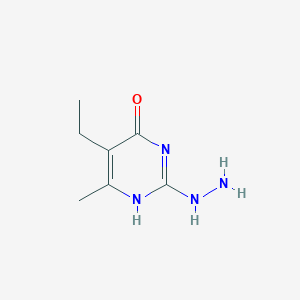
![3-[(Dimethylamino)methyl]imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B7886231.png)
![{[4-(Cyclopentyloxy)-3-methoxyphenyl]methyl}(pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B7886235.png)
